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molecular formula C9H15N5O2 B8672092 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione

Cat. No. B8672092
M. Wt: 225.25 g/mol
InChI Key: LAKIDVHOOQMBLM-UHFFFAOYSA-N
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Patent
US08618287B2

Procedure details

4.75 g (55.15 mmol) of piperazine are placed in the presence of 4.05 g (18.4 mmol) of intermediate 1b in toluene at room temperature for 30 min. 2.8 mL (20.1 mmol) of triethylamine are added and the mixture is heated for 18 h at 110° C. After concentration of the reaction medium, the obtained residue is taken up with dichloromethane and washed with water. After drying on MgSO4, the organic phase is dry concentrated. The obtained residue is purified by flash chromatography (CH2Cl2-MeOH: 60-40). 3.3 g of intermediate 12a is obtained as a white powder (yield: 79%).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:8]1[C:9](=[O:17])[N:10]([CH3:16])[C:11](=[O:15])[N:12]([CH3:14])[N:13]=1.C(N(CC)CC)C.ClCCl>C1(C)C=CC=CC=1>[CH3:14][N:12]1[C:11](=[O:15])[N:10]([CH3:16])[C:9](=[O:17])[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:13]1

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
4.05 g
Type
reactant
Smiles
BrC=1C(N(C(N(N1)C)=O)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying on MgSO4
CUSTOM
Type
CUSTOM
Details
the organic phase is dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue is purified by flash chromatography (CH2Cl2-MeOH: 60-40)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(N(C1=O)C)=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 79.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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